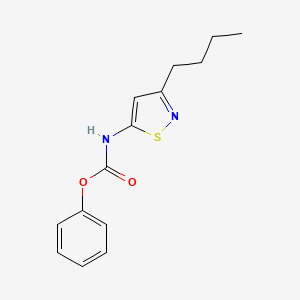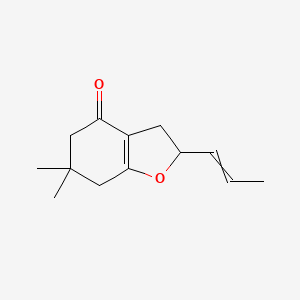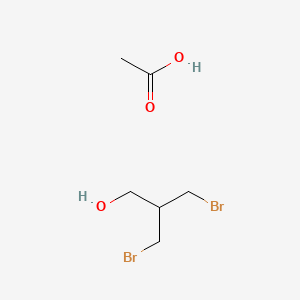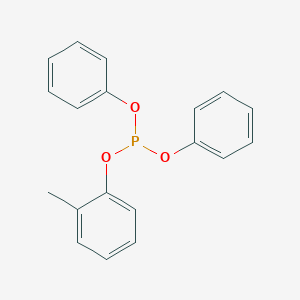![molecular formula C14H10N2O3 B14340355 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione CAS No. 105888-40-2](/img/structure/B14340355.png)
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with a 1,2-dione group and an amino group linked to a 3-methyl-1,2-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring . The final step involves the coupling of the oxazole derivative with a naphthalene-1,2-dione precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the naphthalene core can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-5-phenyloxazole and 4-(2-methyl-1,2-oxazol-5-yl)benzenesulfonamide share structural similarities with 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione
Naphthoquinones: Compounds such as juglone and lawsone, which also contain the naphthalene-1,2-dione moiety, are similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the oxazole ring with the naphthalene-1,2-dione core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development .
Propiedades
Número CAS |
105888-40-2 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-13(19-16-8)15-11-7-12(17)14(18)10-5-3-2-4-9(10)11/h2-7,15H,1H3 |
Clave InChI |
KMGGSAFCFZKZFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
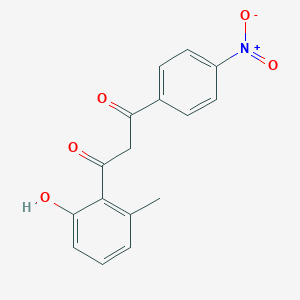

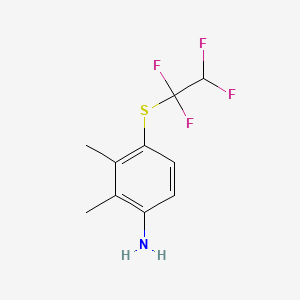
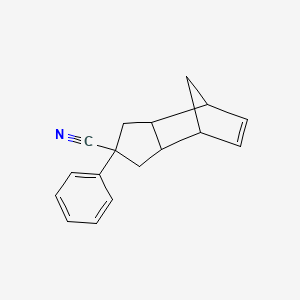
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
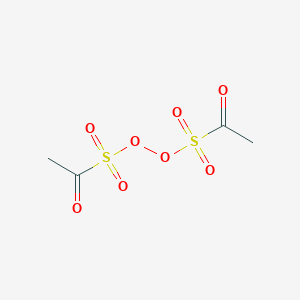
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
